molecular formula C9H7BrN2O B190269 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one CAS No. 113559-18-5

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one

Cat. No.: B190269
CAS No.: 113559-18-5
M. Wt: 239.07 g/mol
InChI Key: QGFGDFNPKLHQRE-UHFFFAOYSA-N
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Description

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is a heterocyclic compound that contains both an imidazo[1,2-a]pyridine ring and a bromoethanone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Scientific Research Applications

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on their specific structure and the biological target they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on exploring the therapeutic potential of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” and similar compounds, as well as developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then brominated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Alcohols and other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the bromoethanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGDFNPKLHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

22.1 g of 3-acetylimidazo[1,2-a]pyridine was dissolved in 220 ml of acetic acid. 35.1 ml of a 30% hydrogen bromide/acetic acid solution was added dropwise to the solution at 0° C. Then 28.6 g of bromine was added dropwise thereto at 40° C. The mixture was stirred at 40° C. for 2 h and crystals thus formed were filtered. The crystals were dissolved in 100 ml of water. The solution was made alkaline with an excess of an aqueous sodium hydrogencarbonate solution and then extracted with ethyl acetate. The organic layer was concentrated and the obtained brown solid was purified according to silica gel column chromatography (eluted with ethyl acetate) to obtain 13.5 g (yield: 40%) of 3-bromoacetylimidazo[1,2-a]pyridine (yield: 40%) in the form of yellow crystals. ii) A suspension comprising 1.91 g (6.0 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 3.0 g of potassium carbonate and 40 ml of dimethylformamide was stirred at 80° C. for 1 h. After cooling to room temperature, 1.99 g of 3-bromoacetylimidazo[1,2-a]pyridine prepared in the above step i) was added thereto and the mixture was stirred at room temperature for 6 h. The reaction mixture was filtered and the filtrate was concentrated to obtain a solid residue, which was then purified according to silica gel column chromatography (chloroform:methanol =96.4). The purified product was converted into its dihydrochloride with ethanolic hydrogen chloride and recrystallized from methanol/acetone to obtain 1.75 g (yield: 58%) of the intended compound.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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